molecular formula C19H24N4OS B2574720 N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide CAS No. 2034310-65-9

N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2574720
CAS No.: 2034310-65-9
M. Wt: 356.49
InChI Key: LWNHFQHEBKUTBC-UHFFFAOYSA-N
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Description

N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C19H24N4OS and its molecular weight is 356.49. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis and Compound Libraries

The compound has been utilized in the synthesis of heterocyclic compounds, particularly focusing on thiophene derivatives. Mohareb et al. (2004) explored the reactivity of benzo[b]thiophen-2-yl-hydrazonoesters toward various nitrogen nucleophiles to yield derivatives including pyrazole, isoxazole, and pyrazolopyrimidine, showcasing the compound's versatility in heterocyclic synthesis Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004. Similarly, Roman (2013) demonstrated its use as a starting material in alkylation and ring closure reactions to generate a structurally diverse compound library, highlighting its utility in medicinal chemistry research Roman, 2013.

Anticancer Research

In the field of anticancer research, compounds derived from N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide have shown promising results. Deady et al. (2003) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines that exhibited potent cytotoxic properties against various cancer cell lines, suggesting potential applications in cancer therapy Deady, Rodemann, Zhuang, Baguley, & Denny, 2003.

Antimicrobial and Antibacterial Agents

Compounds incorporating the thiophene moiety have also been studied for their antimicrobial and antibacterial properties. Mabkhot et al. (2016) synthesized new derivatives incorporating a thiophene moiety that exhibited potent antimicrobial activities, indicating the compound's relevance in developing new antimicrobial agents Mabkhot, Alatibi, El-Sayed, Kheder, & Al-showiman, 2016.

Synthetic Methodologies and Molecular Structures

The chemical compound has been instrumental in the development of novel synthetic methodologies and the elucidation of molecular structures. Sharma et al. (2016) reported on the crystal structure of a related compound, providing insights into the molecular arrangement and interactions, crucial for understanding the reactivity and properties of these molecules Sharma, Subbulakshmi, Narayana, Sarojini, & Kant, 2016.

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4OS/c1-12-18(13(2)23(5)21-12)19(24)20-10-16(22(3)4)15-11-25-17-9-7-6-8-14(15)17/h6-9,11,16H,10H2,1-5H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNHFQHEBKUTBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NCC(C2=CSC3=CC=CC=C32)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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